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Executive Summary:

The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with a significant
focus on disease-modifying therapies that target the underlying pathology. Trontinemab
(RG6102), a novel investigational antibody from Roche, represents a next-generation approach
to amyloid-beta (AB) clearance. This technical guide provides a comprehensive overview of
Trontinemab, including its unique mechanism of action, preclinical and clinical data, and
detailed experimental protocols. The information presented herein is intended to inform
researchers, scientists, and drug development professionals on the scientific foundation and
therapeutic potential of this promising agent in the fight against Alzheimer's disease.

It is important to clarify that the designation "NCTT-956" does not refer to a specific therapeutic
agent. "NCT" followed by a number is the standard format for clinical trial identifiers on
ClinicalTrials.gov, and "NCTT" can refer to research consortia such as the National Center for
Testing Treatments. This guide will focus on Trontinemab, a prominent agent in neurological
disorder research currently in late-stage clinical development.

Introduction to Trontinemab and the Brainshuttle™
Technology
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Trontinemab is an investigational bispecific monoclonal antibody engineered to address one of
the most significant challenges in neurotherapeutics: crossing the blood-brain barrier (BBB).[1]
It is based on the gantenerumab antibody, which targets aggregated forms of amyloid-beta,
and is fused with a novel "Brainshuttle™" module.[2][3] This module is a Fab fragment that
binds to the human transferrin receptor 1 (TfR1), a protein expressed on brain endothelial cells.
[2][3] This binding facilitates receptor-mediated transcytosis, effectively "shuttling” the antibody
across the BBB into the brain parenchyma.[2] Preclinical studies in AD mouse models have
shown that this technology can increase the concentration of the antibody in the brain by as
much as 50-fold compared to the unmodified parent antibody, gantenerumab.[2]

The core antibody component, derived from gantenerumab, is a fully human IgG1 that
preferentially binds to A fibrils and oligomers.[3] Once in the brain, Trontinemab is designed to
elicit the clearance of AB plagues through microglia-mediated phagocytosis.[3][4] This
enhanced brain penetration allows for potentially greater efficacy at lower systemic doses,
which may also improve the safety profile, particularly concerning amyloid-related imaging
abnormalities (ARIA).[5]

Mechanism of Action: A Dual-Function Approach

Trontinemab's mechanism of action can be conceptualized as a two-step process:

» BBB Transcytosis via Brainshuttle™: The anti-TfR1 Fab fragment of Trontinemab binds to
the transferrin receptor on the surface of brain capillary endothelial cells. This interaction
triggers endocytosis, transporting the entire antibody molecule across the endothelial cell
and releasing it into the brain's interstitial fluid.[2] This active transport mechanism
overcomes the limitations of passive diffusion that severely restrict the brain entry of
conventional monoclonal antibodies.[1]

» Amyloid Plaque Clearance: Once in the brain parenchyma, the gantenerumab-derived
portion of Trontinemab binds with high affinity to aggregated AB.[4] The Fc domain of the
antibody then engages with Fcy receptors on microglia, the resident immune cells of the
brain, stimulating them to phagocytose and clear the AB plaques.[3][4]
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Trontinemab's dual mechanism of action.

Preclinical and Clinical Data
Preclinical Studies

Preclinical investigations in non-human primates (NHPs) and mouse models of AD have been
instrumental in validating the Brainshuttle™ concept and the therapeutic potential of

Trontinemab.
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Study Type

Model

Key Findings

Reference

Pharmacokinetics

Non-Human Primates

(Macaca fascicularis)

4-18-fold increase in

brain exposure of
Trontinemab [4]
compared to

gantenerumab.[4]

Efficacy

AD Mouse Models

50-fold higher brain
penetration and

plague binding o]
compared to

unmodified

gantenerumab.[2]

Efficacy

AD Mouse Models

Stimulated plaque
clearance by immune

cells at significantly [2]
lower doses than the

parent antibody.[2]

In Vitro Binding

Human AD Brain

Sections

Trontinemab showed
similar binding affinity 4]
to AP plaques as

gantenerumab.[4]

Clinical Trial Data: The Brainshuttle AD Study (Phase

Ib/lla)

The Brainshuttle AD study (NCT04639050) was a proof-of-concept trial that evaluated the
safety, tolerability, pharmacokinetics, and pharmacodynamics of Trontinemab in participants

with early symptomatic Alzheimer's disease.

Table 1: Amyloid Plaque Reduction (PET Imaging)
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Percentage of
Patients Below

Mean Change

pTau2l7 (plasma)

reduction from
baseline at 3.6 mg/kg

dose

downstream effect on
tau pathology, a core
feature of AD.

, , Amyloid _
Dose Cohort Timepoint o from Baseline Reference
Positivity o
(Centiloids)
Threshold (<24
Centiloids)
3.6 mg/kg 28 Weeks 92% -99 [6]
Majority of
1.8 mg/kg 28 Weeks o -84 [7]
participants
Table 2: Biomarker Changes in Cerebrospinal Fluid (CSF) and Plasma
Biomarker Change Observed Significance Reference
>50% median Indicates a

Total Tau, pTaul81,
Neurogranin, SNAP25

Significant

reductions/normalizati

Suggests a reduction

in neurodegeneration

[2](3]

(CSF) and synaptic
on
dysfunction.

) Reflects clearance of
Increased/Normalized [2][3]

AB42/40 ratio (CSF) AB from the brain

Table 3: Safety Profile - Amyloid-Related Imaging Abnormalities (ARIA)
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ARIA Type Incidence Rate

Severity Reference

<5% across 1.8 and
ARIA-E (Edema) 3.6mg/kg dose

cohorts

All cases were
radiographically mild;

one associated with [5]
mild, transient

symptoms.

ARIA-H
(Microhemorrhages/Si  Uncommon

derosis)

One case of ARIA-H

was reported in the

blinded safety data for

the 3.6 mg/kg dose.[8]

A fatal

macrohemorrhage [819]
occurred in a patient

with baseline

superficial siderosis,

leading to updated

exclusion criteria.[8][9]

The most common adverse events reported were infusion-related reactions, which were

manageable with premedication.[2]

Experimental Protocols and Methodologies
Preclinical Experimental Protocols

In Vitro Binding Affinity Assays:

¢ Method: Surface Plasmon Resonance (SPR) is used to measure the binding kinetics of

Trontinemab to its targets.[4]

e Protocol Outline:

o Immobilize recombinant AB40 fibrils or human/cynomolgus TfR1 on a sensor chip (e.qg.,

Biacore CM5 chip).[4]

o Flow different concentrations of Trontinemab or gantenerumab over the chip.
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o Measure the association and dissociation rates to determine the equilibrium dissociation
constant (KD), a measure of binding affinity.[10]

o For plaque binding, incubate human AD brain sections with Trontinemab or
gantenerumab, followed by a fluorescently labeled secondary antibody for visualization.[4]

Microglia-Mediated Phagocytosis Assay:
e Method: This assay assesses the ability of Trontinemab to induce microglial clearance of AB.

e Protocol Outline:

[¢]

Culture primary microglia or a microglial cell line (e.g., BV-2).[11][12]

[e]

Prepare A fibrils, which may be fluorescently labeled.

o

Opsonize the AP fibrils with Trontinemab or a control antibody.

[¢]

Add the opsonized AP to the microglial culture.

[¢]

After an incubation period, quantify the amount of AB phagocytosed by the microglia using
techniques such as flow cytometry or fluorescence microscopy.[12][13]

Non-Human Primate (NHP) Pharmacokinetic Studies:
e Method: To determine the brain penetration and plasma clearance of Trontinemab.
e Protocol Outline:

o Administer a single intravenous (1V) bolus of Trontinemab (e.g., 10 mg/kg) and a
comparator like gantenerumab (e.g., 20 mg/kg) to NHPs.[1][4]

o Collect plasma and cerebrospinal fluid (CSF) samples at multiple time points post-
administration.

o At the end of the study, collect brain tissue.
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o Quantify the concentration of the antibody in plasma, CSF, and brain homogenates using
an enzyme-linked immunosorbent assay (ELISA).[4]

o Use immunohistochemistry on brain sections to visualize the distribution of the antibody in
the brain parenchyma and endothelial cells.[4]

Preclinical Experimental Workflow

Gn Vitro Characterization)
i In Vitro l

SPR Binding Affinity Microglia Phagocytosis
(AB & TfR1) Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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